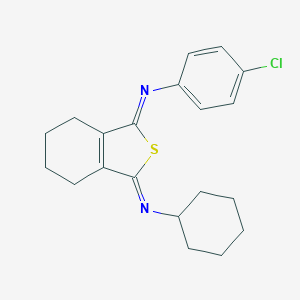
N-(4-chlorophenyl)-N-(3-(cyclohexylimino)-4,5,6,7-tetrahydro-2-benzothien-1(3H)-ylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine typically involves the condensation of 4-chlorophenylamine with cyclohexylamine and a thiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum complexes
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties .
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine
- N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diamine
Uniqueness
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C20H23ClN2S |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-N-(4-chlorophenyl)-3-N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine |
InChI |
InChI=1S/C20H23ClN2S/c21-14-10-12-16(13-11-14)23-20-18-9-5-4-8-17(18)19(24-20)22-15-6-2-1-3-7-15/h10-13,15H,1-9H2 |
InChI Key |
WWYWMPODXQMGND-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















